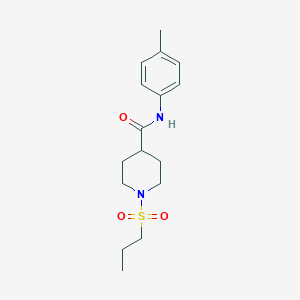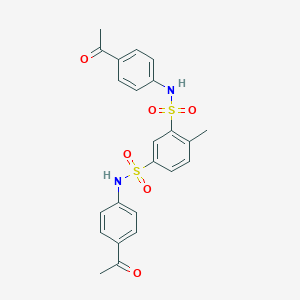![molecular formula C11H9BrFN3OS3 B285374 N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285374.png)
N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BFAA and has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of BFAA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. BFAA has also been found to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin in the skin.
Biochemical and Physiological Effects
BFAA has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. This compound has also been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using BFAA in lab experiments is its ability to inhibit a wide range of enzymes and signaling pathways. This makes it a valuable tool for researchers who are interested in studying the effects of specific enzymes or pathways on cellular processes. However, one of the limitations of using BFAA is its potential toxicity, which can limit its use in certain types of experiments.
未来方向
There are many potential future directions for research on BFAA. One area of interest is the development of new drugs based on the structure of BFAA. Researchers are also interested in studying the effects of BFAA on other enzymes and signaling pathways, as well as its potential applications in the treatment of cancer and other diseases. Additionally, there is ongoing research into the potential side effects and toxicity of BFAA, which will be important for determining its safety and efficacy in future applications.
合成方法
BFAA can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 2-bromo-4-fluoroaniline with potassium thioacetate in the presence of copper(I) iodide. This reaction produces the intermediate compound, which is then treated with methyl iodide and sodium hydride to yield the final product.
科学研究应用
BFAA has been used in a wide range of scientific research applications, including drug discovery, cancer research, and neurobiology. This compound has been found to exhibit potent inhibitory effects on a variety of enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. As a result, BFAA has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
分子式 |
C11H9BrFN3OS3 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC 名称 |
N-(4-bromo-2-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H9BrFN3OS3/c1-18-10-15-11(20-16-10)19-5-9(17)14-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,17) |
InChI 键 |
DJYYJOYWISZDJQ-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SCC(=O)NC2=C(C=C(C=C2)Br)F |
规范 SMILES |
CSC1=NSC(=N1)SCC(=O)NC2=C(C=C(C=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)





![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B285307.png)
![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)
